Specific Scientific Field: This application falls under the field of Medicinal Chemistry .
Summary of the Application: 3,5-Dichlorophenyl methyl sulphone is used in the synthesis of novel sulfone compounds containing 1,3,4-oxadiazole moieties . These compounds have shown good antifungal activities against eight kinds of plant pathogenic fungi .
Methods of Application or Experimental Procedures: The structures of these compounds were confirmed by spectroscopic data (IR, 1H- and 13C-NMR) and elemental analyses .
Results or Outcomes: Among the compounds synthesized, compounds 5d, 5e, 5f, and 5i showed prominent activity against B. cinerea, with determined EC50 values of 5.21 μg/mL, 8.25 µg/mL, 8.03 µg/mL, and 21.00 µg/mL, respectively .
Specific Scientific Field: This application falls under the field of Pharmacology .
Summary of the Application: 3,5-Dichlorophenyl methyl sulphone, a metabolite of m-dichlorobenzene, plays a role in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats .
Human Exposome: This compound has been identified in human blood, suggesting that it is part of the human exposome . The exposome refers to the measure of all the exposures of an individual in a lifetime and how those exposures relate to health .
3,5-Dichlorophenyl methyl sulfone is an organosulfur compound characterized by the presence of a sulfonyl group attached to a methyl group, along with a dichlorophenyl moiety. Its chemical formula is C8H8Cl2O2S, and it appears as a white crystalline solid. This compound is notable for its role as a metabolite of m-dichlorobenzene and has been studied for its interactions with biological systems, particularly in relation to drug metabolism and enzyme induction in the liver.
3,5-Dichlorophenyl methyl sulfone is a metabolite and likely doesn't have a specific biological function. However, its formation can be a marker for m-DCB exposure. Research suggests that m-DCB exposure can lead to the induction of hepatic microsomal enzymes, which are responsible for metabolizing various xenobiotics (foreign chemicals) []. This suggests a potential role in the body's detoxification process.
The chemical behavior of 3,5-dichlorophenyl methyl sulfone includes various reactions typical of sulfones. These can include oxidation and nucleophilic substitution reactions. For instance, it can undergo oxidation to form sulfoxides or other sulfone derivatives. In biological systems, it has been observed to interact with cytochrome P-450 enzymes, which are crucial for drug metabolism . The compound exhibits type I interaction with cytochrome P-450, indicating its potential role in modifying enzyme activity related to drug metabolism .
3,5-Dichlorophenyl methyl sulfone has been shown to induce hepatic microsomal drug-metabolizing enzymes, similar to the effects seen with phenobarbital. Studies indicate that administration of this compound leads to significant increases in aminopyrine N-demethylase activity and cytochrome P-450 content in the liver . This suggests that it may play a role in enhancing the metabolism of various drugs, potentially affecting their efficacy and toxicity.
The synthesis of 3,5-dichlorophenyl methyl sulfone can be achieved through several methods:
3,5-Dichlorophenyl methyl sulfone finds applications primarily in research settings related to pharmacology and toxicology. Its ability to induce drug-metabolizing enzymes makes it a valuable tool for studying metabolic pathways and interactions within biological systems. Additionally, it may serve as an intermediate in the synthesis of other pharmaceutical compounds.
Studies have demonstrated that 3,5-dichlorophenyl methyl sulfone interacts significantly with hepatic microsomal enzymes. For example, it has been shown to enhance the activity of cytochrome P-450 enzymes involved in drug metabolism, which can lead to altered pharmacokinetics of co-administered drugs . The compound's effects on enzyme induction are comparable to those induced by phenobarbital, highlighting its potential impact on drug metabolism.
Several compounds exhibit structural similarities or biological activities related to 3,5-dichlorophenyl methyl sulfone. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
3,4-Dichlorophenyl methyl sulfone | Similar dichlorophenyl group | Different induction profile on cytochrome P-450 |
Dimethyl sulfone | Contains two methyl groups instead of phenyl | Generally considered less reactive than sulfones |
Phenyl methyl sulfone | Contains only one chlorine atom | Less potent in enzyme induction compared to 3,5-dichlorophenyl methyl sulfone |
4-Methoxyphenyl methyl sulfone | Contains methoxy group instead of chlorine | Exhibits different pharmacological properties |
This table illustrates how 3,5-dichlorophenyl methyl sulfone is distinguished by its specific chlorination pattern and its significant role in enzyme induction compared to other similar compounds.
Irritant